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molecular formula C17H14N2O B491310 2-amino-N-(naphthalen-1-yl)benzamide CAS No. 57115-11-4

2-amino-N-(naphthalen-1-yl)benzamide

Cat. No. B491310
M. Wt: 262.3g/mol
InChI Key: RYYOPTIXOPRDBT-UHFFFAOYSA-N
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Patent
US06548548B2

Procedure details

To a solution of N-naphthyl(2-nitrophenyl)carboxamide in ethanol was added Pd/C and the mixture was stirred under an atmosphere of hydrogen for 16 hours. Pd/C was removed by filtration and the solvent was evaporated. The resulting oil was dissolved in ethyl acetate and extracted with aqueous HCl. The aqueous layer was neutralized and extracted with ethyl acetate. The organic layer was separated, dried over anhydrous sodium sulfate and concentrated to give (2-aminophenyl)-N-naphthylcarboxamide, a compound of Formula I.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([NH:11][C:12]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[N+:20]([O-])=O)=[O:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1>C(O)C.[Pd]>[NH2:20][C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[C:12]([NH:11][C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1)=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)NC(=O)C1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under an atmosphere of hydrogen for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Pd/C was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil was dissolved in ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with aqueous HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=C(C=CC=C1)C(=O)NC1=CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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